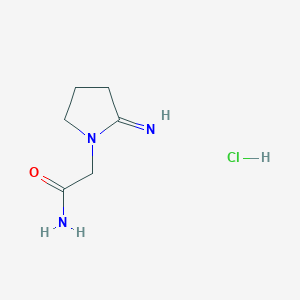
2-Imino-1-pyrrolidineacetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-1-pyrrolidineacetamide monohydrochloride, also known as piracetam, is a nootropic drug that has been used to enhance cognitive function. It was first synthesized in 1964 by Corneliu Giurgea, a Romanian chemist. Piracetam has been extensively studied for its effects on memory, learning, and other cognitive functions.
Mecanismo De Acción
The exact mechanism of action of 2-Imino-1-pyrrolidineacetamide monohydrochloride is not fully understood. It is thought to work by enhancing the function of neurotransmitters in the brain, particularly acetylcholine. Piracetam may also improve blood flow and oxygen utilization in the brain, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. Piracetam may also increase the activity of glutamate receptors, which are involved in synaptic plasticity and learning. Additionally, 2-Imino-1-pyrrolidineacetamide monohydrochloride has been shown to improve the fluidity of cell membranes, which may improve communication between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has a number of advantages for lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also relatively easy to administer and can be given orally. However, 2-Imino-1-pyrrolidineacetamide monohydrochloride has a short half-life and may require multiple doses throughout the day to maintain its effects. Additionally, the exact dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride is not well-established, which may make it difficult to compare results across studies.
Direcciones Futuras
There are a number of future directions for 2-Imino-1-pyrrolidineacetamide monohydrochloride research. One area of interest is the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in combination with other drugs or therapies to enhance its effects. Finally, there is a need for more research to establish the optimal dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride and to better understand its mechanism of action.
Métodos De Síntesis
Piracetam can be synthesized through the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by reaction with ammonia and hydrochloric acid. The final product is obtained through recrystallization from water.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its effects on cognitive function. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
151602-33-4 |
|---|---|
Nombre del producto |
2-Imino-1-pyrrolidineacetamide monohydrochloride |
Fórmula molecular |
C6H12ClN3O |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
2-(2-iminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-5-2-1-3-9(5)4-6(8)10;/h7H,1-4H2,(H2,8,10);1H |
Clave InChI |
RTRNJMRCZYGPBV-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
SMILES canónico |
C1CC(=N)N(C1)CC(=O)N.Cl |
Sinónimos |
1-Carbamidomethyl-2-iminopyrrolidine chlorhydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






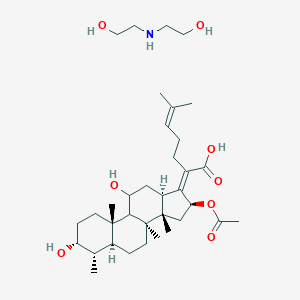
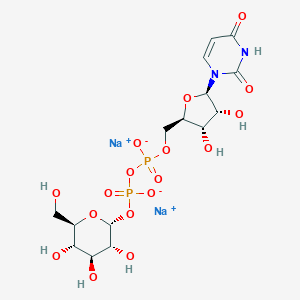
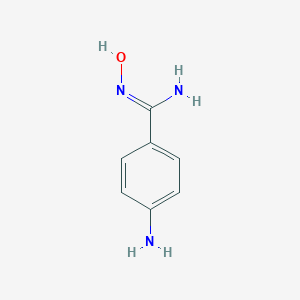
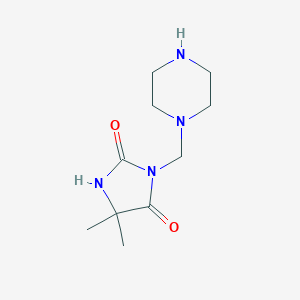

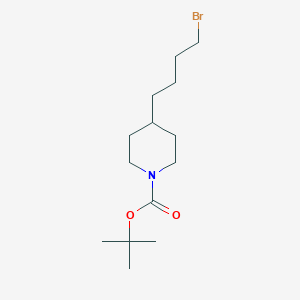

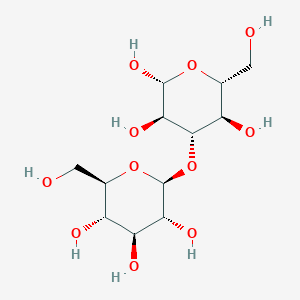
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)

